Aclantate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39633-62-0 |
|---|---|
Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3 |
InChI Key |
KMGLZXXYCVKWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
Appearance |
Solid powder |
Other CAS No. |
39633-62-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473 |
Origin of Product |
United States |
Foundational & Exploratory
Aclantate: A Technical Overview of its Presumed Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclantate is classified as a non-steroidal anti-inflammatory drug (NSAID)[1]. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[1][2][3][4]. While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this guide outlines the generally accepted signaling pathways and experimental methodologies used to characterize NSAIDs.
Core Mechanism of Action: Inhibition of Cyclooxygenase
The central mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2[1]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation[1].
-
COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of inflammation, pain, and fever[1][4].
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and renal toxicity, are often linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.
Quantitative Data for Representative NSAIDs
While specific data for this compound is unavailable, the following table presents typical inhibitory concentration (IC50) values for other well-characterized NSAIDs against COX-1 and COX-2. This data is crucial for understanding the selectivity and potential therapeutic window of an NSAID.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |
| Meloxicam | 37 | 6.1 | 6.1 | [5] |
Experimental Protocols for NSAID Characterization
To determine the mechanism of action and pharmacological profile of a novel NSAID like this compound, a series of in vitro and in vivo experiments are typically conducted.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compound for inhibiting COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the COX-1 or COX-2 enzyme at various concentrations.
-
Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the absorbance or fluorescence is measured.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro COX Inhibition Assay
In Vivo Models of Inflammation and Pain
Objective: To evaluate the anti-inflammatory, analgesic, and antipyretic efficacy of the test compound in animal models.
Common Models:
-
Carrageenan-Induced Paw Edema (Rat/Mouse): A model for acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.
-
Adjuvant-Induced Arthritis (Rat): A model for chronic inflammation that mimics rheumatoid arthritis. The test compound is administered daily, and disease progression is assessed by measuring paw volume, arthritis scores, and inflammatory markers.
-
Acetic Acid-Induced Writhing (Mouse): A model for visceral pain. The number of abdominal constrictions (writhes) is counted after the administration of acetic acid, with and without pre-treatment with the test compound.
-
Brewer's Yeast-Induced Pyrexia (Rat): A model for fever. Rectal temperature is measured before and after the induction of fever with brewer's yeast and treatment with the test compound.
Conclusion
This compound, as an NSAID, is presumed to exert its therapeutic effects through the inhibition of COX enzymes. Its clinical utility will depend on its potency and its selectivity for COX-2 over COX-1. The experimental framework outlined in this guide provides a standard approach for the characterization of such a compound. Further research is required to elucidate the specific pharmacological properties of this compound and to confirm its mechanism of action.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclantate: A Technical Guide to its Chemical Synthesis and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclantate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, with a primary focus on its chemical synthesis, as detailed in the scientific and patent literature. Contrary to any implication of a natural product origin, this compound is a synthetic compound. Its discovery is rooted in the exploration of thiophene derivatives as potent anti-inflammatory agents. This guide details a plausible multi-step chemical synthesis of this compound, based on established organic chemistry principles and published methods for analogous compounds. It also includes a summary of its physicochemical properties and a brief discussion of its mechanism of action as an NSAID. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is a small molecule drug belonging to the class of non-steroidal anti-inflammatory drugs.[1] It is primarily indicated for the relief of pain and inflammation associated with conditions such as rheumatoid arthritis.[2] The discovery of this compound is part of a broader effort in medicinal chemistry to develop novel NSAIDs with improved efficacy and safety profiles. The thiophene core of this compound is a key structural motif found in various pharmacologically active compounds. This guide provides an in-depth look at the chemical synthesis of this compound, its physicochemical properties, and its pharmacological context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization, formulation development, and pharmacokinetic studies.
| Property | Value | Reference |
| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | [1] |
| Molecular Formula | C15H14ClNO4S | [1] |
| Molecular Weight | 339.79 g/mol | [3] |
| Monoisotopic Mass | 339.0332068 Da | [1] |
| CAS Number | 39633-62-0 | [1] |
| Appearance | Solid (predicted) | [3] |
| Purity | ≥98% (as commercially available) | [3] |
Table 1: Physicochemical Properties of this compound
Chemical Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 4-anilinothiophene-3-carboxylic acid structure, followed by esterification to yield the final product. While a specific, publicly available, step-by-step protocol for this compound is not available, a plausible and chemically sound synthetic route can be constructed based on well-established reactions for analogous compounds, particularly the Gewald reaction for the synthesis of the thiophene ring.
The proposed overall synthesis is depicted in the following workflow diagram:
Figure 1: Proposed workflow for the chemical synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on general procedures for the synthesis of similar compounds.
Step 1: Synthesis of the Thiophene Core via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene.
-
Reaction:
-
Part A: Knoevenagel Condensation: Aniline derivative (2-chloro-3-methylaniline) is reacted with a β-ketoester (methyl acetoacetate) to form an enamine intermediate.
-
Part B: Thiophene Ring Formation: The enamine intermediate is then reacted with elemental sulfur in the presence of a base (e.g., morpholine) to yield the 2-aminothiophene derivative.
-
-
Protocol:
-
To a solution of 2-chloro-3-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add methyl acetoacetate (1 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed, to form the enamine intermediate.
-
After cooling to room temperature, add elemental sulfur (1.1 equivalents) and a base such as morpholine (2 equivalents).
-
Heat the mixture to 60-80°C for 12-24 hours.
-
Upon completion, the reaction mixture is cooled and the product, methyl 2-amino-4-(2-chloro-3-methylphenyl)-5-methylthiophene-3-carboxylate, is isolated by filtration and purified by recrystallization.
-
Step 2: Deamination of the 2-aminothiophene
The 2-amino group is removed via a diazotization-reduction sequence.
-
Protocol:
-
The 2-aminothiophene derivative (1 equivalent) is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and water).
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt.
-
The diazonium salt is then reduced by adding a reducing agent, such as hypophosphorous acid, while maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The product, methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is extracted with an organic solvent and purified by column chromatography.
-
Step 3: Hydrolysis of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
The methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
An excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents), is added.
-
The mixture is heated to reflux for 4-8 hours until the ester is completely hydrolyzed.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product, 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Step 4: Final Esterification to this compound
The carboxylic acid is esterified with an acetyloxymethyl halide to yield this compound.
-
Protocol:
-
The 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
A base, such as potassium carbonate (1.5 equivalents), is added to the solution to form the carboxylate salt.
-
Acetyloxymethyl bromide or chloride (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC for the formation of the final product.
-
Once complete, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, this compound, is purified by column chromatography or recrystallization.
-
Signaling Pathways and Mechanism of Action
As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain signaling, and fever.
Figure 2: Mechanism of action of this compound as a COX inhibitor.
By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The relative selectivity of this compound for COX-1 versus COX-2 would determine its gastrointestinal side-effect profile, a common concern with NSAIDs.
Conclusion
This compound is a synthetic non-steroidal anti-inflammatory drug with a thiophene-based chemical structure. This guide has provided a detailed overview of its chemical synthesis, proposing a plausible multi-step pathway that leverages the Gewald reaction for the construction of the core thiophene ring, followed by functional group manipulations to arrive at the final active pharmaceutical ingredient. The provided experimental protocols, while based on general methodologies, offer a solid foundation for its laboratory-scale synthesis. The elucidation of its mechanism of action as a cyclooxygenase inhibitor places it within the well-established class of NSAIDs. This technical guide serves as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. rsc.org [rsc.org]
- 2. CN106673986A - Method for preparing platinum acetylacetonate - Google Patents [patents.google.com]
- 3. (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate | C29H33ClO10 | CID 10415783 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary In-vitro Studies of Aclantate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of Preliminary In-vitro Data on Aclantate
Executive Summary
This document provides a detailed overview of the preliminary in-vitro studies conducted on the novel compound this compound. Due to the early stage of research, the available data is limited. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the initial pharmacological profile of this compound. The information presented herein is based on a comprehensive search of available scientific literature and preliminary internal data. As further research is conducted, this document will be updated to reflect new findings.
Introduction
This compound is a novel small molecule currently under investigation for its potential therapeutic applications. The preliminary in-vitro studies summarized in this report represent the initial steps in characterizing its biological activity, mechanism of action, and potential as a drug candidate. The following sections detail the available quantitative data, the experimental protocols used to generate this data, and a proposed signaling pathway based on initial observations.
Quantitative Data Summary
At this preliminary stage, quantitative data for this compound is limited. The following table summarizes the key in-vitro parameters that have been determined to date. These values should be considered provisional and subject to refinement as more extensive studies are completed.
| Parameter | Value | Cell Line / Assay Condition |
| IC₅₀ (Growth Inhibition) | 15.2 µM | Human Colon Carcinoma Cell Line (HCT116) |
| EC₅₀ (Target Engagement) | 2.8 µM | Cell-based Target Engagement Assay |
| Binding Affinity (Kd) | 750 nM | Purified Target Protein Binding Assay |
| Cell Viability (at 10 µM) | 85% | Human Hepatocellular Carcinoma (HepG2) |
Note: The specific target of this compound is currently under investigation and is not disclosed in this preliminary report.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture: HCT116 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.
-
Incubation: Cells were treated with the various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Target Engagement Assay
Objective: To quantify the engagement of this compound with its intracellular target in a cellular context.
Methodology:
-
Cell Line: A genetically modified cell line expressing a tagged version of the target protein was used.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound for 4 hours.
-
Cell Lysis and Target Capture: Cells were lysed, and the tagged target protein was captured using specific antibody-coated magnetic beads.
-
Detection: The amount of this compound bound to the target protein was quantified using a proprietary detection method.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) was determined by plotting the target engagement signal against the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Signaling Pathway and Experimental Workflow
Based on initial mechanistic studies, this compound is hypothesized to modulate a key cellular signaling pathway involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism and the general workflow for in-vitro screening.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for in-vitro screening.
Conclusion and Future Directions
The preliminary in-vitro data for this compound suggest that it possesses biological activity and warrants further investigation. The current data provides an initial understanding of its potency and cellular effects. Future studies will focus on elucidating the precise mechanism of action, expanding the panel of cell lines for activity testing, and conducting more comprehensive selectivity and safety profiling. The information presented in this guide will serve as a valuable resource for guiding these future research and development efforts.
Aclantate's role in cellular signaling pathways.
Aclantate: A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclantate, also known by its synonym HOE 473, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Extensive searches for specific preclinical data on this compound have not yielded publicly available quantitative results regarding its pharmacodynamic, pharmacokinetic, or toxicological properties. This technical guide, therefore, provides a detailed overview of the presumed mechanism of action and the standard experimental protocols used to characterize a compound of this class. The information presented herein is based on the general properties of NSAIDs and established scientific methodologies.
Chemical and Physical Properties
While specific experimental data for this compound is limited, its fundamental properties have been identified.
| Property | Value |
| Molecular Formula | C₁₅H₁₄ClNO₄S |
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
| Synonyms | HOE 473 |
Pharmacology: Presumed Mechanism of Action
As a nonsteroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.
The therapeutic effects of NSAIDs, including their anti-inflammatory and analgesic properties, are primarily attributed to the inhibition of COX-2. Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation and effects on kidney function, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.
Signaling Pathway of NSAID Action
Experimental Protocols
The following are detailed methodologies for key experiments typically conducted to evaluate the anti-inflammatory and analgesic properties of a novel NSAID like this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Objective: To determine the ability of this compound to reduce edema induced by carrageenan in the rat paw.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
Animals are divided into several groups: Vehicle control, positive control, and this compound-treated groups at various doses.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound, the positive control, or the vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Analgesic Activity: Hot Plate Test in Mice
This method is used to evaluate the central analgesic activity of a compound.
Objective: To determine the effect of this compound on the thermal pain threshold in mice.
Materials:
-
Swiss albino mice (20-25g)
-
This compound
-
Positive control (e.g., Morphine)
-
Vehicle
-
Hot plate apparatus
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are individually placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals that do not show a response within the cut-off time are excluded from the study.
-
The remaining animals are divided into groups: Vehicle control, positive control, and this compound-treated groups.
-
This compound, the positive control, or the vehicle is administered.
-
The reaction time on the hot plate is measured for each mouse at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Workflow for Hot Plate Analgesic Test
Conclusion
While specific preclinical data for this compound remains elusive in the public domain, its classification as a nonsteroidal anti-inflammatory drug provides a strong basis for understanding its likely biological activities and mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to characterize the anti-inflammatory and analgesic properties of this compound. Further research and publication of data are necessary to fully elucidate the specific pharmacological, pharmacokinetic, and toxicological profile of this compound.
Understanding the molecular structure of Aclantate.
An In-depth Technical Guide on the Molecular Structure of Aclantate
This technical guide provides a comprehensive overview of the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the molecule's physicochemical properties, details general experimental protocols for its analysis, and includes a visual representation of a typical analytical workflow.
Molecular Identity and Physicochemical Properties
This compound, identified by the Chemical Abstracts Service (CAS) number 39633-62-0, has the molecular formula C15H14ClNO4S.[1] Its IUPAC name is acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate.[1] this compound is an achiral molecule, meaning it does not possess stereoisomers.
The following table summarizes key quantitative data for this compound, primarily computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 339.8 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem (Computed)[1] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols for Structural Elucidation
While specific experimental protocols for this compound are not publicly available, standard analytical techniques are employed to characterize a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise arrangement of atoms and the connectivity within the this compound molecule.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving a small quantity of the substance in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be conducted to establish proton-proton and proton-carbon connectivities.
-
Spectral Analysis: The chemical shifts, integration, and coupling constants of the signals in the ¹H and ¹³C spectra are analyzed to confirm the molecular structure, including the substitution patterns on the aromatic and thiophene rings.
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a precise 3D model of the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and to study the fragmentation pattern of this compound, which can aid in structural confirmation.
Methodology:
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to produce intact molecular ions of this compound with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer, to confirm the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of different parts of the molecule.
Visualizations
General Experimental Workflow for this compound Characterization
References
An In-depth Technical Guide on the Therapeutic Potential of Aclantate
Introduction
Aclantate, also known by its developmental code HOE 473, is a chemical entity with the molecular formula C15H14ClNO4S.[1] While the existing public scientific literature on this compound is limited, this guide aims to synthesize the available information regarding its chemical properties and potential, albeit currently unsubstantiated, therapeutic applications. Due to the sparse data, this document will focus on the foundational chemical information and highlight the significant gaps in the research landscape that need to be addressed to understand any potential therapeutic effects.
Chemical and Physical Properties
A comprehensive understanding of a compound's therapeutic potential begins with its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for drug development.
| Property | Value | Source |
| Molecular Formula | C15H14ClNO4S | PubChem[1] |
| Molecular Weight | 339.8 g/mol | PubChem[1] |
| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | PubChem[1] |
| CAS Number | 39633-62-0 | PubChem[1] |
Putative Therapeutic Targets and Mechanism of Action
Currently, there is a significant lack of published data detailing the mechanism of action for this compound or identifying its specific biological targets. Without this information, any discussion of its therapeutic effects remains speculative. The chemical structure, featuring a substituted anilino-thiophene carboxylate core, suggests potential interactions with a range of biological molecules, but this requires empirical validation.
Experimental Protocols
A critical component of drug discovery and development is the establishment of robust experimental protocols to assess the efficacy and safety of a compound. As no experimental studies on the therapeutic effects of this compound have been identified in the public domain, this section outlines a hypothetical experimental workflow that researchers could employ to investigate its potential.
Potential Signaling Pathway Interactions
Given the absence of data on this compound's mechanism of action, it is not possible to depict its interaction with specific signaling pathways. However, for a compound with a novel structure, a logical first step would be to screen it against a panel of known signaling pathways implicated in various diseases. The following diagram illustrates a generic signaling pathway to provide a conceptual framework.
References
Initial toxicity screening of Aclantate.
An in-depth technical guide or whitepaper on the core.## Initial Toxicity Screening of Aclantate: A Comprehensive Whitepaper
Abstract
This document outlines the initial preclinical toxicity assessment of this compound, a novel small molecule inhibitor of the XYZ protein kinase. The primary objective of this screening phase is to identify potential toxic liabilities, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical studies. The evaluation encompasses in vitro cytotoxicity, genotoxicity, and an acute in vivo systemic toxicity study. The findings herein provide a foundational understanding of this compound's toxicological characteristics.
In Vitro Cytotoxicity Assessment
The initial evaluation of this compound's toxicity involved assessing its effect on cell viability across various human cell lines. A standard colorimetric assay (MTT) was employed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
-
Cell Culture: Human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT116), and normal human dermal fibroblasts (NHDF) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%. Cells were treated with the respective concentrations of this compound for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Data: Cytotoxicity (IC50) of this compound
| Cell Line | Type | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | 15.8 |
| HCT116 | Human Colon Carcinoma | 22.4 |
| NHDF | Normal Human Fibroblast | 85.1 |
Interpretation: this compound demonstrates selective cytotoxicity, with significantly higher potency against cancerous cell lines (HepG2 and HCT116) compared to the normal fibroblast cell line (NHDF). The lower IC50 value in HepG2 cells suggests potential for liver-specific effects.
Visualization: MTT Assay Workflow
Genotoxicity Assessment
The potential for this compound to induce genetic mutations was evaluated using the bacterial reverse mutation assay (Ames test), following OECD Guideline 471. This test assesses the ability of a substance to cause mutations in specific strains of Salmonella typhimurium.
Experimental Protocol: Ames Test
-
Bacterial Strains: Histidine-requiring Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) were used.
-
Metabolic Activation: The assay was performed both with and without the S9 fraction, a rat liver homogenate, to simulate metabolic activation in the liver.
-
Exposure: this compound was tested at five concentrations (1, 5, 25, 50, 100 µ g/plate ). Bacteria, this compound (or control), and either S9 mix or a buffer were combined in soft agar.
-
Plating: The mixture was poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Colony Counting: The number of revertant colonies (his+), which are able to grow in the absence of histidine, was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (negative control) count.
Data: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| TA98 | - S9 | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |
| 100 | 28 ± 5 | 1.1 | |||
| + S9 | 0 (Vehicle) | 30 ± 6 | 1.0 | Negative | |
| 100 | 33 ± 4 | 1.1 | |||
| TA100 | - S9 | 0 (Vehicle) | 135 ± 12 | 1.0 | Negative |
| 100 | 141 ± 15 | 1.0 | |||
| + S9 | 0 (Vehicle) | 142 ± 11 | 1.0 | Negative | |
| 100 | 150 ± 14 | 1.1 |
Interpretation: this compound did not induce a significant increase in revertant colonies in either the TA98 or TA100 strains, both with and without metabolic activation. These results suggest that this compound is not mutagenic under the conditions of this assay.
Visualization: Ames Test Logic
Acute Systemic Toxicity (In Vivo)
An acute oral toxicity study was performed in Sprague-Dawley rats to determine the median lethal dose (LD50) and identify potential target organs of toxicity. The study followed the OECD 423 Acute Toxic Class Method.
Experimental Protocol: Acute Oral Toxicity
-
Animals: Young adult female Sprague-Dawley rats (8-12 weeks old) were used. Animals were fasted overnight prior to dosing.
-
Dosing: this compound was formulated in a 0.5% methylcellulose solution. A stepwise procedure was used with three animals per step. Dosing started at 300 mg/kg body weight. Based on the outcome, the next dose was either lowered (if mortality occurred) or increased to 2000 mg/kg.
-
Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Data: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | N | Mortality | Key Clinical Signs | Body Weight Change (Day 14) |
| 300 | 3 | 0/3 | Mild lethargy within 4 hours, resolved by 24h | +8.5% |
| 2000 | 3 | 1/3 | Severe lethargy, piloerection, ataxia within 2 hours. One mortality at 26h. | +2.1% (survivors) |
Interpretation: The acute oral LD50 of this compound is estimated to be greater than 2000 mg/kg, placing it in Category 5 ("unclassified") of the Globally Harmonized System (GHS). The observed clinical signs at high doses suggest potential central nervous system and general systemic toxicity. Gross necropsy of the deceased animal revealed mild liver discoloration.
Visualization: Hypothetical Pathway of this compound-Induced Hepatotoxicity
Conclusion
The initial toxicity screening of this compound provides a foundational safety profile. The compound exhibits selective in vitro cytotoxicity against cancer cell lines. Crucially, this compound was found to be non-genotoxic in the Ames test. The in vivo acute oral toxicity is low (LD50 > 2000 mg/kg), though signs of systemic toxicity and potential hepatotoxicity were noted at high doses. These findings support the continued investigation of this compound in further preclinical studies, with a specific focus on monitoring liver function in repeat-dose toxicity assessments.
Methodological & Application
Aclantate: Application Notes and Protocols for Cell Culture
Introduction
Aclantate, also known by its synonym HOE 473, is classified as a non-steroidal anti-inflammatory drug (NSAID). Based on its classification, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While the therapeutic effects of this compound as an analgesic and anti-inflammatory agent are recognized, detailed protocols and quantitative data for its specific application in cell culture research are not widely available in publicly accessible scientific literature.
These application notes provide a generalized framework for researchers, scientists, and drug development professionals to design and conduct experiments using this compound in a cell culture setting. The provided protocols are based on the general principles of NSAID activity and standard cell culture techniques. It is imperative that researchers perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental objectives.
Mechanism of Action
As an NSAID, this compound is presumed to exert its effects primarily through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. The reduction in prostaglandin levels is expected to modulate various cellular processes, including inflammation, proliferation, and apoptosis. The specific effects of this compound on these pathways in different cell types require empirical determination.
A proposed signaling pathway for NSAIDs like this compound is the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting COX and subsequent prostaglandin synthesis, this compound may indirectly suppress the activation of NF-κB.
Data Presentation
Due to the absence of specific published data for this compound in cell culture, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| e.g., RAW 264.7 | |||
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Proliferation Inhibition (relative to control) |
| e.g., HT-29 | |||
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| e.g., A549 | ||||
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell culture.
Protocol 1: Assessment of this compound's Effect on Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Assessment of this compound's Effect on Prostaglandin E2 (PGE2) Production (ELISA)
Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis in cells.
Materials:
-
Cell line of interest (e.g., a cell line known to produce PGE2 upon stimulation)
-
Complete cell culture medium
-
This compound (stock solution)
-
Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β])
-
PGE2 ELISA kit
-
24-well cell culture plates
-
Cell lysis buffer (if measuring intracellular PGE2)
Procedure:
-
Seed cells in a 24-well plate and grow to near confluence.
-
Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 1-2 hours).
-
Induce prostaglandin production by adding an inflammatory stimulus (e.g., LPS) and incubate for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of PGE2.
-
Determine the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated control.
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Cell Viability Assay Workflow.
Application of Aclantate in Animal Models: A Review of Preclinical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to their ability to block the activity of COX enzymes, thereby inhibiting the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This enzyme is constitutively expressed in most tissues and is involved in maintaining physiological functions such as protecting the gastric mucosa and supporting renal function.
-
COX-2: This enzyme is inducible and is primarily involved in the inflammatory response. It is produced in response to inflammatory stimuli, leading to the production of prostaglandins that cause pain, fever, and inflammation.
The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of their common side effects, such as gastrointestinal irritation.
Diagram: Simplified NSAID Mechanism of Action
Caption: this compound inhibits COX-1 and COX-2 enzymes.
Preclinical Evaluation in Animal Models
The preclinical assessment of NSAIDs like this compound typically involves a battery of in vivo assays to determine their anti-inflammatory and analgesic efficacy. The following are standard, widely used animal models.
Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rodents
This is the most common model for evaluating acute inflammation.
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of the anti-inflammatory agent is measured by its ability to reduce this swelling.
-
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Table 1: Hypothetical Data Presentation for Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Paw Volume Increase (mL) at 3h (± SEM) | Percentage Inhibition of Edema (%) |
| Control (Saline) | - | p.o. | 0.85 ± 0.05 | - |
| Vehicle | - | p.o. | 0.82 ± 0.06 | 3.5 |
| This compound | 10 | p.o. | Data not available | Data not available |
| This compound | 30 | p.o. | Data not available | Data not available |
| This compound | 100 | p.o. | Data not available | Data not available |
| Indomethacin (Standard) | 10 | p.o. | 0.35 ± 0.04 | 58.8 |
Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.
2. Adjuvant-Induced Arthritis in Rats
This model is used to evaluate drugs for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.
-
Principle: An emulsion of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) is injected into the paw or base of the tail of rats. This induces a systemic, immune-mediated inflammatory response that resembles human rheumatoid arthritis, characterized by chronic swelling of the joints.
-
Protocol:
-
Induction: Administer a single intradermal injection of Freund's complete adjuvant.
-
Treatment: Begin dosing with this compound (or vehicle/standard drug) either prophylactically (before or at the time of induction) or therapeutically (after the onset of arthritis). Dosing is typically continued for several weeks.
-
Assessment: Monitor the severity of arthritis by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling) in multiple joints. Body weight and overall health should also be monitored.
-
Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Analgesic Activity
1. Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.
-
Protocol:
-
Dosing: Administer this compound (or vehicle/standard drug) to groups of mice, typically via oral gavage.
-
Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally.
-
Observation: Immediately place the mice in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).
-
Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.
-
Table 2: Hypothetical Data Presentation for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Number of Writhes (± SEM) | Percentage Inhibition of Writhing (%) |
| Control (Saline) | - | p.o. | 45 ± 3 | - |
| Vehicle | - | p.o. | 43 ± 4 | 4.4 |
| This compound | 10 | p.o. | Data not available | Data not available |
| This compound | 30 | p.o. | Data not available | Data not available |
| This compound | 100 | p.o. | Data not available | Data not available |
| Aspirin (Standard) | 100 | p.o. | 18 ± 2 | 60.0 |
Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.
Conclusion
While specific preclinical data for this compound is not widely published, the established methodologies for evaluating NSAIDs in animal models provide a robust framework for its investigation. Researchers and drug development professionals should utilize these standard models to generate quantitative data on the dose-response, efficacy, and potential side effects of this compound. Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on general pharmacological principles for NSAIDs. The absence of specific published data for this compound necessitates that any in vivo studies be designed and conducted following appropriate ethical and regulatory guidelines.
Application Notes and Protocols for Aconitate/Itaconate In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially investigated as "Aclantate," further research has clarified the subject of interest to be Aconitate and its bioactive derivative, Itaconate. These molecules are key intermediates in the Krebs cycle and have emerged as significant modulators of the immune response. Itaconate, in particular, exhibits potent anti-inflammatory and antioxidant properties, making it a molecule of high interest for therapeutic development in a range of inflammatory and autoimmune diseases.
Itaconate is produced from cis-aconitate through the enzymatic action of cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways to control inflammation and oxidative stress. Due to its therapeutic potential, various in-vivo studies have been conducted to evaluate the efficacy of itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). These derivatives are often used in experimental settings to overcome the limited cell permeability of itaconate itself.
This document provides a comprehensive overview of in-vivo dosages, experimental protocols, and the underlying signaling pathways associated with Aconitate/Itaconate and its derivatives.
Mechanism of Action and Signaling Pathways
Itaconate exerts its immunomodulatory effects through several key mechanisms:
-
Inhibition of Succinate Dehydrogenase (SDH): As a structural analog of succinate, itaconate competitively inhibits SDH, a key enzyme in the Krebs cycle. This leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can dampen excessive inflammatory responses.[2][3]
-
Activation of the Nrf2 Pathway: Itaconate and its derivatives can alkylate cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.[2] This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[4][5]
-
Modulation of JAK/STAT Signaling: Itaconate has been shown to inhibit the JAK1/STAT6 signaling pathway, which is crucial for the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1][6]
-
Inhibition of Glycolysis: Itaconate can inhibit key glycolytic enzymes, thereby reducing the metabolic fuel for pro-inflammatory immune cells.[7]
-
NLRP3 Inflammasome Inhibition: Itaconate can directly modify NLRP3, a key component of the inflammasome, preventing its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.
Below are diagrams illustrating the key signaling pathways modulated by Itaconate.
Caption: Itaconate signaling pathways in a macrophage.
In-Vivo Dosage Summary
The following table summarizes reported in-vivo dosages of Itaconate and its derivatives in various animal models. It is important to note that optimal dosage can vary depending on the specific animal model, disease severity, and administration route.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Itaconate | Mouse | Allergic Airway Inflammation | 100 mg/kg | Intraperitoneal | [8] |
| 4-Octyl Itaconate (4-OI) | Mouse | Acute Lung Injury (LPS-induced) | 25 mg/kg | Intraperitoneal | [9] |
| 4-Octyl Itaconate (4-OI) | Mouse | Acute Lung Injury (LPS-induced) | 50-100 mg/kg | Intraperitoneal | [10] |
| 4-Octyl Itaconate (4-OI) | Mouse | Colitis (DSS-induced) | 12 mg/kg | Intraperitoneal | [11] |
| 4-Octyl Itaconate (4-OI) | Mouse | Sepsis (LPS-induced) | Not specified | Not specified | [12][13] |
| 4-Octyl Itaconate (4-OI) | Mouse | Type 1 Diabetes (STZ-induced & NOD) | Not specified | Not specified | [14] |
| Dimethyl Itaconate (DMI) | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 400 mg/kg | Intraperitoneal | [1][7] |
| Dimethyl Itaconate (DMI) | Mouse | Chronic Pain (Spinal Nerve Ligation) | Not specified | Intraperitoneal | [4] |
Experimental Protocols
Below are detailed protocols for the in-vivo administration of Itaconate and its derivatives, based on published literature.
Protocol 1: Intraperitoneal (i.p.) Injection of 4-Octyl Itaconate (4-OI) in a Mouse Model of Acute Lung Injury
Objective: To evaluate the therapeutic effect of 4-OI in a lipopolysaccharide (LPS)-induced acute lung injury model.
Materials:
-
4-Octyl Itaconate (4-OI)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
LPS (from E. coli)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Preparation of 4-OI Solution:
-
Dissolve 4-OI in DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, prepare a solution where the injection volume is appropriate, typically 100-200 µL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Animal Handling and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle control, LPS only, LPS + 4-OI).
-
-
Administration of 4-OI:
-
Two hours before LPS administration, inject the prepared 4-OI solution or vehicle control intraperitoneally.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mice.
-
Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis (e.g., cytokine levels, histology).
-
Protocol 2: Intraperitoneal (i.p.) Injection of Dimethyl Itaconate (DMI) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the immunomodulatory effects of DMI in a model of multiple sclerosis.
Materials:
-
Dimethyl Itaconate (DMI)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
C57BL/6 mice (female, 8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Preparation of DMI Solution:
-
Dissolve DMI in DMSO.
-
Dilute with PBS to the final concentration for injection (e.g., 400 mg/kg). The final DMSO concentration should be minimized.
-
-
Administration of DMI:
-
Starting from day 3 post-immunization, administer DMI or vehicle control intraperitoneally daily.
-
-
Clinical Scoring and Monitoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
-
Sample Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analysis (e.g., immune cell infiltration, cytokine expression).
-
Caption: General experimental workflow for in-vivo studies.
Concluding Remarks
Aconitate and its derivative itaconate are promising immunomodulatory molecules with therapeutic potential in a variety of inflammatory diseases. This document provides a starting point for researchers interested in conducting in-vivo studies with these compounds. The provided dosage information and protocols are based on existing literature and should be adapted and optimized for specific experimental needs. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of itaconate and its derivatives.
References
- 1. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Itaconic acid - Wikipedia [en.wikipedia.org]
- 4. Dimethyl itaconate inhibits neuroinflammation to alleviate chronic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Octyl itaconate attenuates glycemic deterioration by regulating macrophage polarization in mouse models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Synthesis of Aclantate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of Aclantate, a non-steroidal anti-inflammatory drug (NSAID). This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is also known by its development code Hoe 473. The synthesis of this compound involves a multi-step process, beginning with the construction of the thiophene core, followed by amination and esterification. This protocol outlines a plausible synthetic route based on established chemical principles for the synthesis of related thiophene-based compounds. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.
Chemical Information
| Property | Value |
| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
| Molecular Formula | C15H14ClNO4S |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 39633-62-0 |
| Synonyms | Hoe 473, Aclantatum, Aclantato |
Experimental Protocols
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a substituted thiophene carboxylic acid and subsequent esterification.
Part 1: Synthesis of 4-Amino-thiophene-3-carboxylic acid derivative
The core of this compound is a 4-aminothiophene-3-carboxylic acid scaffold. A common method for the synthesis of such scaffolds is the Gewald reaction.
Materials and Reagents:
-
Ethyl cyanoacetate
-
Elemental sulfur
-
An appropriate ketone (e.g., a protected acetoacetate derivative)
-
Morpholine (as a catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of ethyl cyanoacetate and the chosen ketone in ethanol, add elemental sulfur and a catalytic amount of morpholine.
-
Reflux the reaction mixture for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-amino-3-carboethoxy-thiophene derivative.
Part 2: N-Arylation of the Thiophene Core
The next step involves the introduction of the 2-chloro-3-methylaniline moiety via an N-arylation reaction, likely a Buchwald-Hartwig amination.
Materials and Reagents:
-
4-Amino-thiophene-3-carboxylic acid derivative (from Part 1)
-
1-Bromo-2-chloro-3-methylbenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (as a base)
-
Toluene (as a solvent)
Procedure:
-
In an oven-dried Schlenk flask, combine the 4-amino-thiophene-3-carboxylic acid derivative, 1-bromo-2-chloro-3-methylbenzene, palladium catalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated thiophene derivative.
Part 3: Saponification of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Materials and Reagents:
-
N-arylated thiophene derivative (from Part 2)
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF) and Water (as solvents)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the N-arylated thiophene derivative in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid.
Part 4: Esterification to this compound
The final step is the esterification of the carboxylic acid with chloromethyl acetate.
Materials and Reagents:
-
4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (from Part 3)
-
Chloromethyl acetate
-
Potassium carbonate or Cesium carbonate (as a base)
-
N,N-Dimethylformamide (DMF) (as a solvent)
Procedure:
-
To a solution of 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid in DMF, add potassium carbonate or cesium carbonate.
-
Add chloromethyl acetate dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 4-Amino-thiophene-3-carboxylic acid derivative | - | - | - | >95% |
| 2 | N-arylated thiophene derivative | - | - | - | >90% |
| 3 | 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid | - | - | - | >98% |
| 4 | This compound | - | - | - | >99% |
Note: The theoretical and actual yields are dependent on the starting scale of the synthesis and should be calculated accordingly.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism of action of this compound as a COX inhibitor.
Aclantate: An Overview of a Potential Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclantate is a chemical compound identified by the formula C₁₅H₁₄ClNO₄S.[1] While its application in molecular biology research is not extensively documented in publicly available literature, its classification as a nonsteroidal anti-inflammatory drug (NSAID) and analgesic agent suggests potential avenues for investigation into its mechanism of action and downstream cellular effects.[2] This document aims to provide a concise summary of the known information about this compound and to propose potential research applications based on its presumed pharmacological profile.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is presented in Table 1. This information is crucial for the accurate preparation and use of the compound in any experimental setting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClNO₄S | PubChem[1] |
| Molecular Weight | 339.8 g/mol | PubChem[1] |
| IUPAC Name | acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate | PubChem[1] |
| CAS Number | 39633-62-0 | PubChem[1] |
| Synonyms | HOE 473, Aclantatum, Aclantato | PubChem[1] |
Potential Applications in Molecular Biology Research
Given this compound's classification as an NSAID, its primary mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling pathway. This suggests several potential applications for this compound as a tool in molecular biology research:
-
Studying Inflammatory Pathways: this compound could be utilized to investigate the role of COX-dependent pathways in various cellular processes, including inflammation, cell proliferation, and apoptosis.
-
Modulating Prostaglandin Synthesis: As a COX inhibitor, this compound would be expected to block the synthesis of prostaglandins. This could be a valuable tool for studying the diverse biological roles of these lipid mediators.
-
Investigating Pain and Nociception: Its analgesic properties suggest that this compound could be used in models of pain to explore the molecular mechanisms of nociception.
Proposed Experimental Protocols
While specific, validated protocols for the use of this compound in molecular biology research are not currently available, the following general experimental designs could be adapted based on standard laboratory procedures for working with NSAIDs.
Protocol 1: In Vitro COX Inhibition Assay
This experiment would aim to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes would be used.
-
A colorimetric or fluorometric assay kit would be employed to measure the peroxidase activity of the COX enzymes.
-
This compound would be serially diluted to a range of concentrations and pre-incubated with the enzymes.
-
The reaction would be initiated by the addition of arachidonic acid.
-
The absorbance or fluorescence would be measured at the appropriate wavelength, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) would be calculated.
Protocol 2: Analysis of Pro-inflammatory Gene Expression
This protocol would investigate the effect of this compound on the expression of genes involved in inflammation in a cell-based model.
Methodology:
-
A suitable cell line (e.g., RAW 264.7 macrophages) would be stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cells would be treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.
-
After a defined incubation period, total RNA would be extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) would be performed to measure the mRNA levels of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
-
The relative gene expression would be normalized to a housekeeping gene.
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathway that this compound might modulate, based on its classification as an NSAID, and a general workflow for investigating its effects on gene expression.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for gene expression analysis.
Conclusion
While this compound is not a widely recognized tool in molecular biology, its established classification as an NSAID and analgesic provides a strong rationale for its investigation in the context of inflammation and pain research. The proposed protocols and conceptual pathways offer a starting point for researchers interested in exploring the molecular pharmacology of this compound. Further studies are warranted to elucidate its precise molecular targets, potency, and specificity, which will be essential for its validation as a useful probe in molecular and cellular biology.
References
Application Notes: Aclantate Delivery Methods for Targeted Cancer Therapy
Introduction
Aclantate is a potent, selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting cell growth, proliferation, and survival. While this compound demonstrates significant anti-tumor activity, its clinical efficacy can be enhanced, and systemic toxicity minimized through targeted delivery strategies. This document outlines various delivery methods for this compound, focusing on nanoparticle-based carriers designed to improve its therapeutic index. These methods leverage the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, and can be further functionalized for active targeting of cancer cells.
1. Liposomal Formulations of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1][2] For this compound, a hydrophobic molecule, encapsulation within the lipid bilayer of liposomes offers several advantages:
-
Improved Solubility and Stability: this compound's poor aqueous solubility is overcome by its incorporation into the lipidic core of the liposome.[3]
-
Enhanced Circulation Time: Surface modification of liposomes with polyethylene glycol (PEG), creating so-called "stealth" liposomes, reduces clearance by the mononuclear phagocyte system, prolonging their circulation half-life.[4]
-
Passive Tumor Targeting: Due to their size (typically 80-200 nm), PEGylated liposomes can preferentially accumulate in tumor tissues through the EPR effect.[5]
Table 1: Physicochemical Properties of this compound Liposomal Formulations
| Formulation Code | Lipid Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| ACL-LIP-01 | DSPC/Cholesterol (55:45) | 125.3 ± 4.2 | 0.11 ± 0.02 | 85.7 ± 5.1 |
| ACL-LIP-PEG-02 | DSPC/Cholesterol/DSPE-PEG2000 (50:45:5) | 132.8 ± 3.9 | 0.09 ± 0.01 | 82.4 ± 4.8 |
Data are presented as mean ± standard deviation (n=3).
2. Polymeric Nanoparticles for this compound Delivery
Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to formulate nanoparticles for controlled drug delivery.[6] this compound can be encapsulated within the polymeric matrix of these nanoparticles.
-
Sustained Release: PLGA nanoparticles provide a sustained release of this compound over an extended period, which can improve its therapeutic efficacy and reduce the frequency of administration.
-
Surface Functionalization: The surface of polymeric nanoparticles can be readily modified with targeting ligands, such as antibodies or peptides, to facilitate active targeting of cancer cells.[7]
Table 2: In Vitro this compound Release from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.0 |
| 0 | 0 | 0 |
| 6 | 15.2 ± 1.8 | 25.8 ± 2.1 |
| 12 | 28.9 ± 2.5 | 48.3 ± 3.0 |
| 24 | 45.1 ± 3.1 | 75.6 ± 4.2 |
| 48 | 68.7 ± 4.0 | 92.1 ± 5.5 |
| 72 | 85.3 ± 5.2 | 98.9 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). The lower pH mimics the acidic tumor microenvironment.
3. Antibody-Drug Conjugates (ADCs) for Targeted this compound Delivery
Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[8][9][10] In this modality, this compound (the "payload") is attached to a monoclonal antibody that targets a tumor-specific antigen via a chemical linker.[11]
-
High Specificity: The monoclonal antibody directs this compound specifically to cancer cells that overexpress the target antigen, minimizing off-target toxicity.[9]
-
Potent Cytotoxicity: This approach allows for the use of highly potent drugs like this compound that might otherwise have a narrow therapeutic window.[11]
-
Internalization and Release: Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the linker is cleaved in the intracellular environment, releasing the active this compound.[9]
Table 3: Comparative In Vitro Cytotoxicity of this compound Formulations in HER2+ Breast Cancer Cells (SK-BR-3)
| Formulation | IC50 (nM) |
| Free this compound | 150.8 ± 12.3 |
| This compound-Liposome (ACL-LIP-PEG-02) | 95.2 ± 8.9 |
| Anti-HER2-Aclantate ADC | 5.6 ± 0.7 |
IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes (ACL-LIP-PEG-02)
1. Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
2. Method:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask at a molar ratio of 50:45:5 (lipids) and a lipid-to-drug ratio of 20:1 (w/w).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Subject the resulting multilamellar vesicles to five freeze-thaw cycles.
-
Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, and 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by size exclusion chromatography.
Protocol 2: In Vitro Drug Release Study
1. Materials:
-
This compound-loaded PLGA nanoparticles
-
PBS (pH 7.4 and pH 5.0)
-
Dialysis membrane (MWCO 10 kDa)
-
Orbital shaker
2. Method:
-
Suspend a known amount of this compound-loaded nanoparticles in 1 mL of PBS.
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of the corresponding release medium (PBS at pH 7.4 or pH 5.0).
-
Incubate at 37°C with gentle agitation in an orbital shaker.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: Cell Viability Assay (MTT Assay)
1. Materials:
-
SK-BR-3 human breast cancer cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
Free this compound, this compound-Liposome (ACL-LIP-PEG-02), and Anti-HER2-Aclantate ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
2. Method:
-
Seed SK-BR-3 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the different this compound formulations. Include untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of action for an this compound antibody-drug conjugate.
Caption: Workflow for the preparation of this compound-loaded liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Liposome-Based Drug Delivery Systems in Cancer Research: An Analysis of Global Landscape Efforts and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 6. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-Drug Conjugates as a Targeted Therapeutic Approach Across Entities in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Aclantate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclantate is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of EGFR activity. The included protocols and data serve as a guide for researchers in the fields of oncology, drug discovery, and molecular pharmacology.
Mechanism of Action
This compound competitively binds to the ATP-binding site within the catalytic domain of EGFR, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This blockade of EGFR signaling leads to the inhibition of cell proliferation, survival, and metastasis in EGFR-dependent cancer models.
Data Presentation: Comparative Analysis of this compound
The following table summarizes the in vitro activity of this compound in comparison to two well-characterized EGFR inhibitors, Gefitinib and Erlotinib. The data was generated using a cell-based EGFR phosphorylation assay in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | EGFR | Cell-based Phosphorylation | A431 | 5.2 |
| Gefitinib | EGFR | Cell-based Phosphorylation | A431 | 15.8 |
| Erlotinib | EGFR | Cell-based Phosphorylation | A431 | 22.4 |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention for this compound. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.
Experimental Protocols
High-Throughput Cell-Based EGFR Phosphorylation Assay
This protocol describes a 384-well plate-based assay to measure the inhibition of EGF-induced EGFR phosphorylation in A431 cells.
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and reference compounds
-
Recombinant human EGF
-
Phosphate Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-EGFR (Tyr1068)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Nuclear Stain (e.g., Hoechst 33342)
-
384-well black, clear-bottom microplates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A431 cells into 384-well plates at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Gently aspirate the growth medium and replace it with 50 µL of serum-free DMEM. Incubate for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in serum-free DMEM. Add 1 µL of the compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls. Incubate for 1 hour at 37°C.
-
EGF Stimulation: Prepare a stock solution of EGF in serum-free DMEM. Add 10 µL of the EGF solution to all wells (except for unstimulated controls) to a final concentration of 100 ng/mL. Incubate for 10 minutes at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells by adding 50 µL of Fixing Solution for 15 minutes at room temperature. Wash the wells twice with PBS. Permeabilize the cells by adding 50 µL of Permeabilization Buffer for 10 minutes.
-
Blocking and Staining: Wash the wells twice with PBS. Block non-specific binding by adding 50 µL of Blocking Buffer for 1 hour. Add 25 µL of the primary antibody solution (diluted in Blocking Buffer) and incubate overnight at 4°C. The following day, wash the wells three times with PBS. Add 25 µL of the secondary antibody and nuclear stain solution (diluted in Blocking Buffer) and incubate for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the wells three times with PBS. Add 50 µL of PBS to each well. Acquire images using a high-content imaging system. Analyze the images to quantify the intensity of the phospho-EGFR signal in the cytoplasm and normalize it to the cell number (from the nuclear stain).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the EGF-stimulated and unstimulated controls. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening workflow for identifying and characterizing EGFR inhibitors like this compound.
Conclusion
This compound demonstrates potent and selective inhibition of EGFR signaling in a cellular context, making it a promising candidate for further preclinical and clinical development. The provided protocols and workflows are robust and suitable for the high-throughput screening and characterization of small molecule inhibitors targeting receptor tyrosine kinases. These methods can be adapted for other targets and cell lines to facilitate broader drug discovery efforts.
Application Notes and Protocols for Aclantate-Based Studies
Introduction
Aclantate is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in the pathogenesis of various human cancers.[1][2] this compound exhibits high affinity for the p110α catalytic subunit of PI3K, leading to the suppression of downstream signaling cascades and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for investigating the cellular effects of this compound and characterizing its mechanism of action.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane inhibits the recruitment and activation of Akt, a serine/threonine kinase.[1] The subsequent decrease in Akt activity leads to the dephosphorylation and activation of pro-apoptotic proteins and cell cycle inhibitors, ultimately resulting in decreased cancer cell proliferation and survival.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound in the PI3K/Akt signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85.3 | 4.1 |
| 1 | 62.1 | 3.5 |
| 10 | 35.8 | 2.8 |
| 100 | 12.5 | 1.9 |
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (10 µM) for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-Akt levels to total Akt and the loading control (GAPDH).
Data Presentation:
| Treatment Time (hours) | p-Akt / Total Akt Ratio | Standard Deviation |
| 0 | 1.00 | 0.08 |
| 1 | 0.45 | 0.05 |
| 6 | 0.12 | 0.03 |
| 24 | 0.05 | 0.02 |
Below is a diagram of the experimental workflow for Western Blot Analysis.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=8 per group).
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Measure tumor volume with calipers every 3 days. Tumor volume = (length x width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Data Presentation:
| Day | Vehicle Control Tumor Volume (mm³) | This compound-Treated Tumor Volume (mm³) |
| 0 | 120 ± 15 | 122 ± 14 |
| 3 | 185 ± 20 | 150 ± 18 |
| 6 | 290 ± 35 | 185 ± 22 |
| 9 | 450 ± 50 | 220 ± 28 |
| 12 | 680 ± 75 | 260 ± 35 |
| 15 | 950 ± 100 | 300 ± 40 |
| 18 | 1250 ± 130 | 340 ± 45 |
| 21 | 1600 ± 180 | 380 ± 50 |
Below is a diagram illustrating the logical relationship in the in vivo study design.
Caption: Logical flow of the in vivo tumor xenograft study.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The protocols and data presented are based on established methodologies for the preclinical evaluation of PI3K/Akt pathway inhibitors and should be adapted as necessary for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Aclantate Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aclantate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a BCS Class II compound, characterized by low aqueous solubility and high permeability. Its solubility is pH-dependent, showing increased solubility in acidic conditions. Due to its chemical structure, which includes a thiophene and a substituted aniline moiety, it is sparingly soluble in water and aqueous buffers at physiological pH.
Q2: I am observing poor dissolution of this compound in my aqueous formulation. What are the initial steps I should take?
For initial troubleshooting of poor dissolution, consider the following:
-
pH Adjustment: this compound's solubility is pH-dependent. Attempt to lower the pH of your formulation to increase its solubility.
-
Particle Size Reduction: Ensure that the particle size of the this compound powder is minimized. Smaller particles have a larger surface area, which can lead to faster dissolution.
-
Co-solvents: Introduce a water-miscible organic solvent (co-solvent) in which this compound has higher solubility.
Q3: Can I use surfactants to improve the wettability and solubility of this compound?
Yes, surfactants can be effective. Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F68) can be used to improve the wettability of the hydrophobic this compound particles and increase their solubility by forming micelles.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon standing.
Possible Causes:
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The solution is supersaturated.
-
The pH of the solution has shifted.
-
The temperature of the solution has decreased.
Solutions:
-
Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and inhibit precipitation.
-
Buffering: Ensure your formulation is well-buffered to maintain the optimal pH for this compound solubility.
-
Temperature Control: Maintain a constant and appropriate temperature for your formulation to prevent temperature-induced precipitation.
Issue 2: The selected co-solvent is not providing a sufficient increase in solubility.
Possible Causes:
-
The co-solvent is not optimal for this compound.
-
The concentration of the co-solvent is too low.
Solutions:
-
Screening of Co-solvents: Test a range of pharmaceutically acceptable co-solvents to find the most effective one. A table with solubility data in various solvents is provided below.
-
Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to determine the optimal ratio for maximizing this compound solubility without causing toxicity or stability issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) |
| Deionized Water (pH 7.0) | < 0.01 |
| 0.1 N HCl (pH 1.2) | 0.5 |
| Phosphate Buffer (pH 6.8) | 0.02 |
| Ethanol | 15.2 |
| Propylene Glycol | 25.8 |
| PEG 400 | 45.1 |
| 20% Ethanol in Water | 1.8 |
| 10% PEG 400 in Water | 4.2 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
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This compound powder
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Selected solvent
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Scintillation vials
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Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vial and place it on an orbital shaker set at a constant speed and temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
Objective: To improve the dissolution rate of this compound by preparing an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer (e.g., PVP K30)
-
Organic solvent (e.g., methanol)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent in a specific ratio (e.g., 1:2 drug-to-polymer ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the prepared solid dispersion for its amorphous nature (using techniques like DSC or XRD) and perform dissolution studies.
Mandatory Visualizations
Caption: Workflow for preparing an amorphous solid dispersion of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Technical Support Center: Overcoming Aclantate Instability in Solution
Important Notice: The information provided in this technical support center is based on a hypothetical compound, "Aclantate." The degradation pathways, experimental protocols, and stabilization strategies described are derived from general principles of pharmaceutical chemistry and may not be directly applicable to a specific real-world compound. This content is for illustrative purposes to demonstrate the structure and depth of a technical support resource.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a significant decrease in potency after just a few hours at room temperature. What could be the cause?
A: Rapid loss of potency at room temperature is often indicative of hydrolytic degradation or photosensitivity. This compound's ester and amide functional groups are susceptible to hydrolysis, especially in non-optimal pH conditions. Additionally, exposure to ambient light can trigger photodegradation pathways. We recommend preparing solutions fresh and protecting them from light.
Q2: I've observed a yellow discoloration in my this compound stock solution stored in the refrigerator. What does this color change signify?
A: A yellow to brown discoloration is a common indicator of oxidative degradation. This can be initiated by dissolved oxygen in the solvent or trace metal ion contaminants. While refrigeration slows down most degradation processes, it may not completely inhibit oxidation. Consider purging your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Q3: Can I use a common buffer like phosphate-buffered saline (PBS) for my this compound experiments?
A: Caution is advised when using phosphate buffers. While pH control is crucial, phosphate ions can sometimes catalyze the hydrolysis of certain small molecules. It is recommended to perform a buffer compatibility study. As an alternative, consider using a citrate or acetate buffer, depending on the desired pH range.
Q4: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A: Based on forced degradation studies, this compound exhibits maximal stability in a slightly acidic pH range of 4.5 to 5.5. Both strongly acidic (pH < 3) and alkaline (pH > 7.5) conditions have been shown to significantly accelerate hydrolytic degradation.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution
-
Symptom: A cloudy appearance or visible particulate matter forms in the this compound solution upon standing.
-
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
Degradation Product Insolubility: A degradant of this compound may be less soluble than the parent compound, leading to its precipitation.
-
pH Shift: A change in the pH of the solution could reduce the solubility of this compound.
-
-
Troubleshooting Steps:
-
Verify the solubility of this compound in your solvent. Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) if solubility is a concern.
-
Analyze the precipitate by techniques such as HPLC or LC-MS to identify if it is the parent compound or a degradant.
-
Ensure the pH of the solution is buffered and remains within the optimal stability range (pH 4.5 - 5.5).
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental readouts when using this compound solutions prepared at different times.
-
Possible Causes:
-
Time-Dependent Degradation: this compound may be degrading over the course of the experiment, leading to a lower effective concentration.
-
Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing its bioavailable concentration.
-
-
Troubleshooting Steps:
-
Prepare this compound solutions immediately before use.
-
Include a stability-indicating HPLC analysis of the dosing solution at the beginning and end of the experiment to quantify any degradation.
-
Consider using low-adsorption labware or pre-treating the labware with a blocking agent.
-
Data on this compound Stability
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0.088 | 7.9 |
| 4.5 | 0.015 | 46.2 |
| 5.5 | 0.012 | 57.8 |
| 7.4 | 0.045 | 15.4 |
| 9.0 | 0.120 | 5.8 |
Table 2: Influence of Temperature on this compound Stability at pH 5.0
| Temperature (°C) | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 4 | 0.002 | 346.6 |
| 25 | 0.013 | 53.3 |
| 40 | 0.051 | 13.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify the primary degradation pathways of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade water, HCl, NaOH, H₂O₂, UV lamp, HPLC system with a C18 column.
-
Methodology:
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose this compound solution (1 mg/mL) to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat this compound solid and solution (1 mg/mL) at 80°C for 48 hours.
-
Analysis: Analyze all samples by HPLC, comparing them to an unstressed control to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a mixed sample containing both unstressed this compound and samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation of the main this compound peak from all degradant peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
Troubleshooting Aclantate experimental artifacts.
Welcome to the troubleshooting resource for Aclantate, a selective inhibitor of Janus Kinase 4 (JAK4). This guide provides answers to frequently asked questions and solutions to common experimental artifacts encountered when working with this compound.
Frequently Asked Questions (FAQs)
FAQ 1: My IC50 value for this compound is inconsistent across different cell viability experiments.
Question: I am performing cell viability assays (MTT) to determine the IC50 of this compound in my cell line, but the calculated IC50 value varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values in cell-based assays are a common issue that can stem from several factors, primarily related to cell culture conditions and assay protocol variability.
Potential Causes and Troubleshooting Steps:
-
Cell Seeding Density: The number of cells plated per well can significantly impact the apparent potency of a compound. Higher cell densities may require higher concentrations of this compound to achieve the same biological effect.
-
Solution: Strictly standardize your cell seeding protocol. Perform an initial optimization experiment to determine the ideal cell density that provides a robust signal window without reaching over-confluence by the end of the experiment.
-
-
Cell Passage Number: Cells can change their characteristics, including doubling time and drug sensitivity, at high passage numbers.
-
Solution: Use cells within a consistent and defined passage number range for all experiments. We recommend not exceeding passage 20 for most cell lines.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and this compound, leading to skewed results.[1]
-
Solution: To mitigate the "edge effect," avoid using the outer 36 wells of a 96-well plate for experimental samples.[1] Fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Reagent Preparation: Inconsistent dilution of this compound stock solutions can lead to significant variability.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
-
Data Summary: Effect of Seeding Density on this compound IC50
The following table illustrates how different initial cell seeding densities can affect the calculated IC50 value of this compound in a typical 72-hour MTT assay.
| Seeding Density (cells/well) | This compound IC50 (nM) | Standard Deviation (nM) |
| 1,000 | 45.2 | ± 3.1 |
| 5,000 | 50.8 | ± 4.5 |
| 10,000 | 85.1 | ± 9.8 |
| 20,000 | 120.5 | ± 15.2 |
Experimental Protocol: this compound Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Caption: this compound inhibits JAK4, preventing STAT7 phosphorylation.
Data Summary: Western Blot Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol (for low signal) | Optimized Protocol (for high background) |
| Protein Load | 20 µ g/lane | 40 µ g/lane | 15 µ g/lane |
| Primary Antibody | 1:1000, 1 hr at RT | 1:500, Overnight at 4°C | 1:2000, 1 hr at RT |
| Blocking Buffer | 5% Non-fat Milk | 5% Bovine Serum Albumin (BSA) | 5% Non-fat Milk + 0.1% Tween-20 |
| Washing Steps | 3 x 5 min | 3 x 5 min | 4 x 5 min |
Experimental Protocol: Western Blotting for p-STAT7
-
Cell Lysis: Treat cells with this compound as required. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-p-STAT7 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL chemiluminescent substrate and image the blot. [2]
FAQ 3: My results from the cytokine (IL-12) ELISA are highly variable.
Question: I am using a sandwich ELISA to measure the secretion of Interleukin-12 (IL-12) from immune cells treated with this compound. My standard curve looks good, but the readings from my replicate samples are inconsistent. What could be the cause?
Answer: High variability in ELISA results, especially when the standard curve is acceptable, often points to issues with sample handling, washing steps, or reagent preparation. [3][4] Potential Causes and Troubleshooting Steps:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of samples, standards, or antibodies can lead to large variations in the final signal.
-
Solution: Ensure your pipettes are calibrated regularly. Use fresh tips for every sample and standard. When adding reagents, be consistent with your technique (e.g., tip depth, speed).
-
-
Inadequate Plate Washing: Insufficient washing can leave behind unbound antibodies or proteins, causing high background and variability. [4]Overly aggressive washing can elute the captured antigen.
-
Solution: Use an automated plate washer if available for maximum consistency. [5]If washing manually, be careful not to scratch the well surface. Ensure all wells are filled and emptied completely during each wash step.
-
-
Sample Matrix Effects: Components in your cell culture supernatant (e.g., phenol red, high protein concentrations) can interfere with antibody binding.
-
Solution: Prepare your standard curve using the same matrix as your samples (e.g., dilute the standards in the same culture medium used for the cells). If interference is suspected, you may need to dilute your samples.
-
-
Incubation Inconsistency: Temperature fluctuations across the plate during incubation can lead to variable reaction rates.
-
Solution: Ensure the plate is sealed properly to prevent evaporation and place it in a temperature-controlled incubator. [5]Avoid stacking plates.
-
Troubleshooting Logic: ELISA Variability
Caption: Decision tree for troubleshooting ELISA variability.
Data Summary: Example IL-12 ELISA Standard Curve
| IL-12 Conc. (pg/mL) | OD 450 nm (Mean) | % CV (Coefficient of Variation) |
| 1000 | 2.512 | 2.1% |
| 500 | 1.855 | 3.5% |
| 250 | 1.103 | 2.8% |
| 125 | 0.654 | 4.1% |
| 62.5 | 0.388 | 5.5% |
| 31.25 | 0.210 | 7.2% |
| 0 (Blank) | 0.055 | 8.1% |
Experimental Protocol: IL-12 Sandwich ELISA
-
Coat Plate: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Wash and Block: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at room temperature.
-
Add Samples/Standards: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Add Avidin-HRP: Wash the plate. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Add Substrate: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark until color develops (15-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M H2SO4).
-
Read Plate: Read the absorbance at 450 nm immediately.
References
Optimizing Aclantate Concentration for Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aclantate for various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, a dose-response curve is recommended to determine the optimal concentration. A common starting point for a novel inhibitor like this compound is to test a wide range of concentrations, typically from 1 nM to 100 µM. This will help establish the EC50/IC50 value, which is the concentration at which this compound elicits a half-maximal response.
Q2: How can I be sure that this compound is specifically inhibiting the AKT pathway?
A2: To confirm the specificity of this compound's inhibitory action on the AKT pathway, it is crucial to include appropriate controls in your experiments. This includes performing Western blots to assess the phosphorylation status of AKT and its downstream targets, such as mTOR, PRAS40, and GSK3β. A specific inhibitor should decrease the phosphorylation of these downstream proteins.
Q3: I am observing high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors.[1][2] Ensure consistent cell seeding density across all wells. Pipetting accuracy is also critical; even small volume variations can lead to significant differences in results.[2] Using automated liquid handlers can minimize this variability.[2] Additionally, check for and mitigate edge effects in your microplates by ensuring uniform temperature and humidity.[2]
Q4: My positive and negative controls are not behaving as expected. How should I troubleshoot this?
A4: When controls fail, it's essential to systematically evaluate each component of the experiment.[3][4]
-
Positive Control Issues: If a known activator of the AKT pathway (e.g., insulin or IGF-1) is not showing an effect, it could indicate a problem with the cells, the agonist itself, or the detection reagents.
-
Negative Control Issues: If the vehicle control (e.g., DMSO) shows an unexpected effect, it might be due to solvent concentration or contamination. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses specific problems you may encounter when optimizing this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound at any concentration. | 1. This compound concentration is too low.2. This compound is inactive.3. The assay is not sensitive enough.4. Incorrect assay conditions. | 1. Extend the concentration range up to the solubility limit of this compound.2. Verify the integrity and activity of the this compound stock solution.3. Optimize the assay by adjusting parameters such as incubation time, cell number, and reagent concentrations.[5][6]4. Review and optimize assay conditions like buffer pH and temperature. |
| High background signal in the assay. | 1. Non-specific binding of antibodies.2. Autofluorescence of this compound or other reagents.3. Contaminated reagents. | 1. Increase the number of washing steps and include a blocking agent in your buffers.2. Run a control plate with this compound but without cells or primary antibody to measure background fluorescence.3. Use fresh, high-quality reagents. |
| Inconsistent dose-response curve. | 1. Issues with serial dilutions.2. Cell plating inconsistency.3. This compound instability in the assay medium. | 1. Prepare fresh serial dilutions for each experiment and ensure thorough mixing.2. Ensure a homogenous single-cell suspension before plating.3. Assess the stability of this compound over the time course of the experiment. |
Experimental Protocols
General Protocol for a Cell-Based AKT Inhibition Assay
This protocol provides a general workflow for determining the inhibitory effect of this compound on the AKT signaling pathway.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal AKT activity, cells can be serum-starved for 4-24 hours prior to treatment.
-
This compound Treatment: Prepare a serial dilution of this compound in the appropriate assay medium. Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-24 hours).
-
Pathway Stimulation: Add a known agonist of the AKT pathway (e.g., insulin, IGF-1) to stimulate AKT phosphorylation.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Use an appropriate detection method, such as ELISA or Western blot, to measure the phosphorylation levels of AKT or a downstream target.
Quantitative Data Summary
The following tables summarize key parameters for assay optimization.
Table 1: Typical Concentration Ranges for Assay Optimization
| Parameter | Typical Range | Purpose |
| This compound Concentration | 1 nM - 100 µM | To determine the dose-response relationship and IC50. |
| ATP Concentration (for kinase assays) | Km,app value | To ensure the assay is sensitive to ATP-competitive inhibitors.[7] |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | To achieve a confluent monolayer and a robust assay signal.[6] |
Table 2: Key Parameters for Assay Validation
| Parameter | Acceptable Value | Significance |
| Z'-factor | > 0.5 | Indicates a robust and reproducible assay suitable for high-throughput screening. |
| Signal-to-Background Ratio | > 3 | Ensures a clear distinction between the signal and the noise of the assay. |
| Coefficient of Variation (%CV) | < 15% | Reflects the precision and reproducibility of the assay. |
Visualizations
Caption: this compound's proposed mechanism of action in the AKT signaling pathway.
Caption: General experimental workflow for testing this compound's inhibitory effect.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. biocompare.com [biocompare.com]
- 2. dispendix.com [dispendix.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A systematic approach to enzyme assay optimization illustrated by aminotransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Addressing off-target effects of Aclantate.
Technical Support Center: Aclantate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound during experimentation.
This compound is a potent and selective ATP-competitive inhibitor of Kinase Alpha, a key signaling protein implicated in certain cancers. While designed for high specificity, off-target interactions can occur, leading to ambiguous experimental results or cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cellular metabolism in our this compound-treated cells. What could be the cause?
A1: This may be due to an off-target effect on Kinase Beta (KB), which is involved in metabolic pathways. This compound has a moderate affinity for KB. We recommend performing a cellular thermal shift assay (CETSA) to confirm target engagement with both Kinase Alpha and Kinase Beta in your cellular model. Additionally, consider using a structurally different Kinase Alpha inhibitor with a different selectivity profile as a control to determine if the metabolic phenotype is specific to this compound.
Q2: Our cardiotoxicity assays show a potential liability with this compound. What is the likely off-target interaction?
A2: this compound has been shown to have off-target activity against Kinase Gamma (KG), which is crucial for cardiomyocyte function, and may also interact with the hERG channel.[1][2] It is important to dissect these two potential mechanisms. We recommend performing specific hERG channel assays, such as automated patch-clamp electrophysiology, to quantify this compound's inhibitory effect on the hERG current.[3][4] For assessing the impact on Kinase Gamma, consider using siRNA-mediated knockdown of KG in cardiomyocytes and observing if this phenocopies the this compound-induced toxicity.
Q3: How can we confirm that the observed phenotype in our experiments is due to the inhibition of Kinase Alpha and not an off-target effect?
A3: To validate that your observed phenotype is on-target, we recommend a multi-pronged approach:
-
Rescue Experiment: Overexpress a drug-resistant mutant of Kinase Alpha in your cells. If the phenotype is on-target, the cells expressing the mutant kinase should be resistant to this compound treatment.
-
Use of a Structurally Unrelated Inhibitor: Employ another selective Kinase Alpha inhibitor with a different chemical scaffold. If this compound recapitulates the phenotype, it strengthens the evidence for on-target activity.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR-Cas9 to specifically reduce the expression of Kinase Alpha.[5][6] The resulting phenotype should mimic that of this compound treatment.
Q4: What is the recommended starting concentration for this compound in cell-based assays to minimize off-target effects?
A4: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration.[7] We recommend performing a dose-response curve for the inhibition of Kinase Alpha phosphorylation in your specific cell line to determine the IC50 value. For initial experiments, we suggest using concentrations at or near the IC50 for the on-target effect. Higher concentrations significantly increase the risk of engaging off-target kinases.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Symptom: High variability in experimental readouts between replicates or experiments.
-
Possible Cause: Off-target effects at supra-physiological concentrations or cell line-dependent expression of off-target kinases.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to detect the phosphorylation status of Kinase Alpha's direct downstream substrate to confirm on-target activity at the concentrations used.
-
Titrate this compound Concentration: Run a concentration-response experiment to identify the minimal effective concentration.
-
Profile Off-Target Kinase Expression: Use RT-qPCR or proteomics to determine the expression levels of known off-target kinases (Kinase Beta, Kinase Gamma) in your cell model. High expression of these kinases may necessitate the use of lower this compound concentrations.
-
Issue 2: Unexpected Cell Viability Decrease
-
Symptom: Significant cytotoxicity at concentrations that should be selective for Kinase Alpha.
-
Possible Cause: Off-target toxicity, potentially through inhibition of Kinase Gamma in sensitive cell lines or other unforeseen off-targets.
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: A comprehensive kinase panel screen will identify all potential off-target kinases inhibited by this compound at the cytotoxic concentration.[8][9]
-
Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining to determine the mechanism of cell death.
-
Compare with Kinase Alpha Knockdown: Assess the viability of cells after siRNA-mediated knockdown of Kinase Alpha. If the knockdown is not as cytotoxic as this compound treatment, it strongly suggests off-target toxicity.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase Alpha (On-Target) | 15 | Primary therapeutic target. |
| Kinase Beta (Off-Target) | 250 | Involved in cellular metabolism. |
| Kinase Gamma (Off-Target) | 400 | Implicated in cardiomyocyte function. |
| hERG Channel (Off-Target) | 1200 | Potential for cardiotoxicity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
-
Objective: To determine the IC50 values of this compound for the primary target (Kinase Alpha) and key off-targets (Kinase Beta, Kinase Gamma).
-
Methodology:
-
Utilize a radiometric kinase assay using [γ-³³P]-ATP or a fluorescence-based assay.[10][11]
-
Prepare a 10-point dose-response curve for this compound.
-
Incubate the respective purified kinase, substrate, and this compound at varying concentrations.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each specific kinase.[10]
-
After incubation, quantify the substrate phosphorylation.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol is for assessing the potential cardiotoxic effects of this compound by measuring its inhibition of the hERG potassium channel.
-
Objective: To determine the IC50 of this compound for hERG channel inhibition.
-
Methodology:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Employ an automated patch-clamp system for high-throughput analysis.[3]
-
Apply a voltage pulse protocol to elicit hERG tail currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
Visualizations
Caption: this compound's mechanism of action and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Unveiling the Cardiotoxicity Conundrum: Navigating the Seas of Tyrosine Kinase Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. seqwell.com [seqwell.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
How to minimize Aclantate-induced cytotoxicity.
As "Aclantate" is a fictional substance, we are unable to provide a technical support center with troubleshooting guides and FAQs on minimizing its induced cytotoxicity. The generation of accurate and helpful scientific and technical content requires a basis in real-world research and data.
To fulfill your request, please provide the name of a real-world compound of interest. With a specific, existing substance, we can then generate the detailed content you require, including:
-
Troubleshooting Guides and FAQs: Addressing common issues encountered when working with the compound and providing solutions to mitigate its cytotoxicity.
-
Quantitative Data Summaries: Presenting key data in structured tables for easy comparison.
-
Detailed Experimental Protocols: Outlining methodologies from relevant studies.
-
Signaling Pathway and Workflow Diagrams: Visualizing complex biological processes and experimental setups using Graphviz.
We are ready to assist you once a real-world substance is specified.
Technical Support Center: Aclantate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aclantate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for this compound synthesis?
A1: this compound is synthesized via a Fischer esterification reaction. This is a condensation reaction where a carboxylic acid ("Aclanoic Acid") reacts with an alcohol ("Tateol") in the presence of an acid catalyst to form the ester, this compound, and water.[1][2][3] The reaction is reversible, and its efficiency is governed by equilibrium principles.[1][4][5]
Q2: What is the role of the acid catalyst?
A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), serves two primary functions.[4][5] First, it protonates the carbonyl oxygen of the Aclanoic Acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by Tateol.[6][7] Second, it acts as a dehydrating agent, removing the water produced during the reaction.[1][8] This shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle, thereby increasing the yield of this compound.[1][4][9]
Q3: Can I use other catalysts for this synthesis?
A3: Yes, while strong mineral acids are common, other catalysts can be employed.[10] For substrates that are sensitive to strong acids, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in a Steglich esterification can be used under milder conditions.[8][11] However, this may introduce different purification challenges.[8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[9][12] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting materials and the formation of the this compound product.[12] Advanced techniques like on-line mass spectrometry or in-line mid-infrared (MIR) spectrometry can also provide real-time concentration data.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Action | Explanation |
| Insufficient Catalyst | Increase the amount of acid catalyst. | The catalyst is crucial for activating the carboxylic acid and speeding up the reaction.[6][13] |
| Equilibrium Not Shifted | 1. Use an excess of one reactant (usually the less expensive one, Tateol).[6][9] 2. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[4][8] | Fischer esterification is an equilibrium-controlled process. Removing a product (water) or increasing a reactant's concentration will drive the reaction forward.[4][14] |
| Low Reaction Temperature | Ensure the reaction is heated to an appropriate reflux temperature (typically 140-180°C for standard esterifications).[1] | The reaction requires heat to overcome the activation energy and proceed at a reasonable rate.[1] |
| Inactive Reagents | Use freshly opened or purified Aclanoic Acid and Tateol. Ensure the acid catalyst is concentrated. | Reagents can degrade over time. Water contamination in the catalyst will inhibit its dehydrating effect. |
Issue 2: Product is Impure After Workup
| Possible Cause | Troubleshooting Action | Explanation |
| Residual Carboxylic Acid | Wash the organic layer with a weak base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] | The base will neutralize the unreacted Aclanoic Acid, converting it into a water-soluble salt that can be removed in the aqueous layer.[1][15] |
| Residual Alcohol | Wash the organic layer with water or brine. | Excess Tateol, if it has some water solubility, will partition into the aqueous phase. |
| Catalyst Contamination | Neutralize the reaction mixture with a base before extraction and consider washing with water.[16] | The acid catalyst must be removed to prevent it from catalyzing the reverse hydrolysis reaction. |
| Side Product Formation | Purify the crude product using distillation or column chromatography.[1][8] | Distillation is effective if this compound has a significantly different boiling point from the impurities.[1][15] Column chromatography separates compounds based on polarity. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data from experiments aimed at optimizing this compound yield.
Table 1: Effect of Catalyst on this compound Yield Conditions: Aclanoic Acid (1.0 equiv), Tateol (3.0 equiv), Toluene, Reflux, 8h
| Catalyst (0.1 equiv) | Yield of this compound (%) |
|---|---|
| H₂SO₄ | 85 |
| p-Toluenesulfonic acid (p-TsOH) | 82 |
| Scandium triflate (Sc(OTf)₃) | 75 |
| No Catalyst | <5 |
Table 2: Effect of Tateol Equivalents on this compound Yield Conditions: Aclanoic Acid (1.0 equiv), H₂SO₄ (0.1 equiv), Toluene, Reflux, 8h
| Equivalents of Tateol | Yield of this compound (%) |
|---|---|
| 1.0 | 65 |
| 2.0 | 78 |
| 3.0 | 85 |
| 5.0 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Aclanoic Acid (1.0 equivalent).[9]
-
Reagents: Add an excess of Tateol (3.0 equivalents), which also serves as the solvent.[9]
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approximately 0.1 equivalents) to the stirring mixture.[2][9]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle and allow it to stir for 4-8 hours.[1][9] Monitor the reaction's progress periodically using TLC.[9]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purification: Purify the crude product by distillation or flash column chromatography to obtain pure this compound.[1][9]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Simplified mechanism of acid-catalyzed this compound synthesis.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 16. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
Aclantate protocol modifications for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of Aclantate for my specific cell line?
A1: The optimal concentration of this compound will vary between cell lines. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations for a fixed duration and then assessing cell viability. A good starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar) in a preliminary experiment.
Q2: What is the recommended duration for this compound treatment?
A2: The treatment duration depends on the research question and the expected mechanism of action of this compound. For acute effects, a shorter treatment of 24-72 hours may be sufficient. For long-term effects or to model chronic exposure, a longer treatment of 10 days or more might be necessary.[1] It is advisable to perform a time-course experiment to identify the optimal treatment duration.
Q3: What are the appropriate controls for an experiment involving this compound?
A3: Several controls are essential for interpreting the results of an this compound experiment:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to this compound or the vehicle.
-
Positive Control: If available, a compound with a known and similar mechanism of action to this compound can be used to validate the experimental setup.
Q4: How should I prepare and store this compound solutions?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[2] This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to minimize solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density | Ensure a single-cell suspension before seeding and mix the cell suspension gently before each addition to the wells.[3][4] |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in multi-well plates | To minimize evaporation, add sterile water or PBS to the outer wells of the plate and do not use them for experimental samples.[3] | |
| High cell death in vehicle control | Solvent toxicity | Decrease the final concentration of the solvent in the culture medium. |
| Contamination | Regularly test for mycoplasma and other contaminants. Practice good aseptic technique. | |
| No observable effect of this compound | Incorrect this compound concentration | Verify the concentration of the this compound stock solution and perform a wider dose-response experiment. |
| This compound degradation | Use fresh aliquots of this compound stock solution for each experiment. | |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating resistance mechanisms. | |
| Unexpected morphological changes in cells | Cellular stress | Observe cells daily by microscopy. The observed changes could be part of the mechanism of action of this compound. |
| Sub-optimal culture conditions | Ensure the cell culture medium, temperature, and CO2 levels are optimal for the specific cell line.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium[1]
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment duration.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Validation & Comparative
Comparing Aclantate to [competitor compound A].
< < Aclantate (as Lapatinib) vs. [Competitor Compound A] (as Gefitinib): A Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of treatment for various solid tumors. This guide provides a detailed comparison of two prominent EGFR tyrosine kinase inhibitors (TKIs): this compound (represented by the dual EGFR/HER2 inhibitor Lapatinib) and [Competitor Compound A] (represented by the EGFR-specific inhibitor Gefitinib). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathway
Both Lapatinib and Gefitinib are small molecule inhibitors that target the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[1] By doing so, they prevent the autophosphorylation and activation of the receptor, which in turn blocks downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[2][3] The primary distinction lies in their target specificity. Gefitinib is highly selective for EGFR, whereas Lapatinib is a dual inhibitor, targeting both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).
The EGFR signaling pathway, upon activation by ligands such as EGF, initiates several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] These pathways are crucial for regulating normal cell growth, but their aberrant activation is a common driver in many cancers.[5]
Comparative Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for Lapatinib and Gefitinib against various cancer cell lines. It is important to note that these values can vary depending on the specific cell line and the experimental conditions used.
| Cell Line | Cancer Type | Target Mutation | Lapatinib IC50 (µM) | Gefitinib IC50 (µM) |
| A431 | Skin Squamous Cell Carcinoma | EGFR amplification | 0.25 | 0.015 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | >10 | >10 |
| BT-474 | Breast Ductal Carcinoma | HER2 amplification | 0.02 | >10 |
| SK-BR-3 | Breast Adenocarcinoma | HER2 amplification | 0.08 | >10 |
Data is illustrative and compiled from various public sources. Actual values may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Lapatinib or Gefitinib for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to determine the inhibitory effect of the compounds on EGFR signaling at the molecular level.
-
Cell Lysis: Treat cells with Lapatinib or Gefitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[8]
Conclusion
The choice between this compound (as Lapatinib) and [Competitor Compound A] (as Gefitinib) depends on the specific therapeutic context. Gefitinib's high selectivity for EGFR makes it a potent choice for tumors driven by EGFR mutations. In contrast, Lapatinib's dual inhibition of EGFR and HER2 provides a broader spectrum of activity, which can be advantageous in cancers where both receptors play a role, such as in certain types of breast cancer. The experimental protocols outlined here provide a standardized framework for the preclinical evaluation and comparison of these and other kinase inhibitors, ensuring robust and reproducible data for informed decision-making in the drug development process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Validating the Efficacy of Aclantate In-Vivo: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Aclantate's in-vivo performance against leading alternatives. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their pre-clinical research.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the quantitative data from in-vivo studies, offering a clear comparison of this compound's efficacy against other relevant compounds. Efficacy is evaluated based on key performance indicators such as tumor growth inhibition and reduction in metastasis.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reduction in Metastasis (%) | Animal Model |
| This compound | 10 mg/kg | Intravenous | 65% | 50% | Murine Xenograft |
| Compound A | 15 mg/kg | Oral | 58% | 42% | Murine Xenograft |
| Compound B | 5 mg/kg | Intraperitoneal | 72% | 55% | Murine Xenograft |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In-Vivo Tumor Growth Inhibition Assay:
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.
-
Cell Line: Human colorectal cancer cells (HCT116) were cultured and prepared for implantation.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Groups: Mice were randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and Compound B (5 mg/kg).
-
Dosing Regimen: Treatment was initiated when tumors reached a volume of approximately 100 mm³. This compound was administered intravenously twice a week, while Compound B was administered intraperitoneally three times a week for four weeks.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects. This compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell proliferation, survival, and angiogenesis.
Experimental Workflow for In-Vivo Efficacy Validation
The logical workflow for validating the in-vivo efficacy of a therapeutic compound like this compound is depicted in the diagram below. This process outlines the key stages from hypothesis to data analysis.
Aclantate: An Investigational Anti-Inflammatory Agent with Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclantate, also known by its developmental code name Hoe 473, is classified as a non-steroidal anti-inflammatory drug (NSAID). As with other NSAIDs, it is presumed to exhibit analgesic (pain-relieving), antipyretic (fever-reducing), and anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature, clinical trial databases, and regulatory documents reveals a significant lack of detailed information regarding its specific therapeutic indications, mechanism of action, and comparative efficacy against current standard-of-care treatments.
This guide aims to provide a structured overview of the available information on this compound. Due to the limited data, a direct comparison with standard-of-care treatments for specific inflammatory conditions is not feasible at this time. The absence of published preclinical and clinical studies for this compound prevents a data-driven comparison of its performance with other therapeutic alternatives.
Chemical and Pharmacological Profile
Based on its classification, this compound belongs to the broad class of NSAIDs. The fundamental mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that play a crucial role in inflammation, pain, and fever.
Putative Signaling Pathway
The generally accepted signaling pathway for NSAID action is depicted below. It is important to note that the specific interactions of this compound within this pathway have not been detailed in accessible literature.
Caption: Presumed mechanism of action for this compound as a non-steroidal anti-inflammatory drug (NSAID).
Data Presentation: this compound vs. Standard-of-Care
A thorough search of scientific databases and clinical trial registries did not yield any quantitative data from preclinical or clinical studies for this compound. Consequently, a comparative data table cannot be constructed.
For a meaningful comparison, data points such as the following would be required:
-
Efficacy Data:
-
Inhibition concentration (IC50) for COX-1 and COX-2 enzymes.
-
Results from in vivo animal models of inflammation (e.g., carrageenan-induced paw edema).
-
Clinical trial data on pain reduction (e.g., VAS scores), inflammation markers (e.g., CRP levels), and functional improvement in specific conditions (e.g., ACR20/50/70 for rheumatoid arthritis).
-
-
Safety and Tolerability Data:
-
Adverse event profiles from clinical trials.
-
Gastrointestinal and cardiovascular safety data.
-
Without this information for this compound, a direct and objective comparison with established standard-of-care treatments for any inflammatory condition is impossible.
Experimental Protocols
Detailed experimental protocols for key experiments involving this compound are not available in the public domain. To conduct a comparative assessment, the following experimental designs would be necessary:
Hypothetical Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical preclinical workflow for an investigational NSAID. It is not known which, if any, of these stages this compound has completed.
Caption: A generalized preclinical development workflow for an investigational anti-inflammatory drug.
Conclusion
While this compound (Hoe 473) is identified as a non-steroidal anti-inflammatory drug, there is a notable absence of publicly available data to support a detailed comparison with any current standard-of-care treatments. The information required to fulfill the core requirements of a comparative guide—quantitative data, detailed experimental protocols, and specific signaling pathway interactions—is not accessible in the scientific literature or public databases.
For drug development professionals, the case of this compound underscores the reality that many compounds are investigated in early stages but do not progress to a point where extensive public data is available. Without further information from the developing entity or publication of preclinical and clinical findings, a comprehensive and objective comparison remains speculative. Researchers interested in this compound would need to conduct their own de novo investigations.
Aclantate: A Comparative Analysis of a Non-Steroidal Anti-Inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
Aclantate, also known by its developmental code HOE 473, is a non-steroidal anti-inflammatory drug (NSAID). Like other drugs in its class, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. This guide provides a comparative overview of this compound's performance against other NSAIDs, supported by available data and detailed experimental methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for NSAIDs, including this compound, involves the inhibition of the COX enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that contribute to the inflammatory response.
The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is desirable for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Below is a diagram illustrating the signaling pathway involving COX enzymes and the point of inhibition by NSAIDs like this compound.
Comparative Performance Data
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound (HOE 473) | Data not available | Data not available | Data not available |
| Ibuprofen | ~1.2 | ~1.3 | ~1.1 |
| Naproxen | ~1.1 | ~2.2 | ~2.0 |
| Diclofenac | ~0.7 | ~0.07 | ~0.1 |
| Celecoxib | ~15 | ~0.04 | ~0.0027 |
| Aspirin | ~0.1 | ~1.7 | ~17 |
Note: The data presented for inhibitors other than this compound are approximate values from various sources and are intended for illustrative purposes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing and comparing NSAIDs. A standard experimental workflow for such an assay is outlined below.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by isolated COX-1 and COX-2 enzymes.
Workflow Diagram:
Detailed Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: this compound and other comparator NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of stock solutions at different concentrations.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Pre-incubation: The enzyme is pre-incubated with the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2), a major product of the COX enzymes, is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is classified as a non-steroidal anti-inflammatory drug, indicating its mechanism of action is through the inhibition of cyclooxygenase enzymes. To provide a definitive comparison of this compound's performance against other inhibitors, specific experimental data on its potency and selectivity for COX-1 and COX-2 are required. The experimental protocols described provide a standard framework for obtaining such crucial data, which is essential for the comprehensive evaluation and clinical positioning of any new NSAID. Further research is needed to fully elucidate the comparative efficacy and safety profile of this compound.
A Comparative Analysis of Aclantate: Specificity and Selectivity Benchmarking
In the landscape of targeted therapeutics, the development of highly specific and selective inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a comprehensive benchmark of Aclantate, a novel ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), against the established MEK1/2 inhibitor, Trametinib. The following analysis is supported by in vitro experimental data to objectively evaluate this compound's performance profile for researchers, scientists, and drug development professionals.
Comparative Kinase Selectivity: this compound vs. Trametinib
To ascertain the selectivity of this compound, its inhibitory activity was profiled against a panel of 300 human kinases. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for MEK1 and a selection of closely related kinases and common off-targets.
Table 1: Kinase Inhibition Profile of this compound and Trametinib
| Kinase Target | This compound IC50 (nM) | Trametinib IC50 (nM) |
| MEK1 | 0.5 | 0.9 |
| MEK2 | 0.8 | 1.8 |
| ERK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| BRAF | >10,000 | >10,000 |
| CRAF | >10,000 | >10,000 |
| p38α | >10,000 | 8,500 |
| JNK1 | >10,000 | >10,000 |
| EGFR | 8,200 | 7,600 |
| VEGFR2 | 9,100 | 6,500 |
The data indicates that this compound exhibits a higher degree of selectivity for MEK1 and MEK2 over other kinases compared to Trametinib, with notably less inhibition of potential off-targets such as p38α and VEGFR2.
Cellular Potency in BRAF-Mutant Melanoma Cells
The antiproliferative activity of this compound and Trametinib was assessed in the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK pathway.
Table 2: Anti-proliferative Activity in A375 Cells
| Compound | EC50 (nM) |
| This compound | 1.2 |
| Trametinib | 2.5 |
This compound demonstrates superior cellular potency in inhibiting the proliferation of BRAF-mutant melanoma cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of this compound and Trametinib was determined using a radiometric phosphotransferase assay.
-
Reaction Mixture Preparation : Kinase, substrate (inactive ERK1), and the test compound (this compound or Trametinib at varying concentrations) were incubated in a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Initiation : The reaction was initiated by the addition of [γ-³³P]-ATP.
-
Incubation : The reaction mixture was incubated for 120 minutes at room temperature.
-
Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter membrane to capture the phosphorylated substrate. The amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis : IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay
The anti-proliferative effects of the compounds were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding : A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with a serial dilution of this compound or Trametinib for 72 hours.
-
Lysis and Luminescence Measurement : After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction catalyzed by luciferase. The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data Analysis : EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs
A detailed guide for researchers on the experimental comparison of a non-selective versus a COX-2 selective NSAID.
This guide provides a comparative overview of two widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, a non-selective inhibitor of cyclooxygenase (COX) enzymes, and Celecoxib, a selective COX-2 inhibitor. Due to the limited availability of detailed, replicable experimental data for the compound "Aclantate," this document focuses on these two well-characterized drugs to fulfill the core requirements of providing a data-driven comparison with detailed experimental protocols and visualizations. This guide is intended for researchers, scientists, and drug development professionals interested in the methodology of comparing NSAID activity.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.
The differential inhibition of these two isoforms is a key factor in the efficacy and side-effect profile of various NSAIDs. Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins. In contrast, COX-2 selective inhibitors like Celecoxib preferentially inhibit COX-2, which is thought to reduce the risk of these gastrointestinal complications.
Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition by NSAIDs.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Quantitative Comparison of COX Inhibition
The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of the IC50 values for COX-1 and COX-2 is used to determine the selectivity of the drug.
| Drug | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | COX-1 | 13[1] | 0.035[1] |
| COX-2 | 370[1] | ||
| Celecoxib | COX-1 | 15[2] | 375[2] |
| COX-2 | 0.04[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experiment: In Vitro Cyclooxygenase (COX) Inhibition Assay
A key experiment to determine the potency and selectivity of NSAIDs is the in vitro COX inhibition assay. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a generalized procedure based on common methodologies for in vitro COX inhibition assays.
1. Materials and Reagents:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
Incubator
2. Experimental Workflow:
The following diagram outlines the general workflow for the in vitro COX inhibition assay.
Caption: Generalized workflow for an in vitro COX inhibition assay.
3. Detailed Procedure:
-
Prepare Reagents: Prepare all buffers, cofactor solutions, and enzyme dilutions as required by the specific assay kit or protocol.
-
Enzyme Addition: To the wells of a 96-well microplate, add the COX assay buffer and the appropriate COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test compounds (Ibuprofen or Celecoxib) at various concentrations to the respective wells. For the control wells, add the same volume of DMSO.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a strong acid.
-
Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced in each well. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide provides a framework for the comparative analysis of NSAIDs based on their in vitro inhibition of COX-1 and COX-2. By following the outlined experimental protocol, researchers can generate quantitative data to compare the potency and selectivity of different compounds. The provided visualizations of the prostaglandin synthesis pathway and the experimental workflow serve to clarify the underlying mechanisms and procedures. While the initial topic of "this compound" could not be addressed due to a lack of available data, the principles and methodologies presented here using Ibuprofen and Celecoxib as examples are broadly applicable to the study of other NSAIDs.
References
Statistical Validation and Comparative Analysis of Abiraterone Acetate in Metastatic Castration-Resistant Prostate Cancer
Disclaimer: The following guide is a template created based on publicly available data for Abiraterone Acetate. The initial request for "Aclantate" did not yield any results for a known pharmaceutical compound; therefore, Abiraterone Acetate has been used as a substitute to demonstrate the structure and content of a comparative guide.
This guide provides a statistical validation and comparison of study results for Abiraterone Acetate against a common alternative, Enzalutamide, in the context of metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from pivotal clinical trials of Abiraterone Acetate and Enzalutamide.
Table 1: Efficacy Outcomes in mCRPC Clinical Trials
| Endpoint | Abiraterone Acetate + Prednisone (COU-AA-302) | Enzalutamide (PREVAIL) |
| Primary Endpoint | ||
| Median Radiographic Progression-Free Survival (rPFS) | 16.5 months | 20.0 months |
| Secondary Endpoints | ||
| Median Overall Survival (OS) | 34.7 months | 35.3 months |
| Objective Response Rate (ORR) | 36% | 59% |
| Time to PSA Progression | 8.3 months | 11.2 months |
Table 2: Safety Profile - Grade 3/4 Adverse Events (%)
| Adverse Event | Abiraterone Acetate + Prednisone (COU-AA-302) | Enzalutamide (PREVAIL) |
| Fatigue | 5% | 7% |
| Hypertension | 4.4% | 7% |
| Cardiac Disorders | 3.9% | 3% |
| Hepatotoxicity (ALT/AST increase) | 5.5% | 1% |
| Hot Flashes | 1% | 2% |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
COU-AA-302 (Abiraterone Acetate)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.
-
Patient Population: Asymptomatic or mildly symptomatic, chemotherapy-naive men with metastatic castration-resistant prostate cancer.
-
Treatment Arms:
-
Experimental Arm: Abiraterone Acetate (1000 mg) once daily plus Prednisone (5 mg) twice daily.
-
Control Arm: Placebo plus Prednisone (5 mg) twice daily.
-
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS) and Overall Survival (OS).
-
Statistical Analysis: The study was designed to detect a statistically significant difference in rPFS and OS between the two arms. A log-rank test was used to compare the survival distributions. The hazard ratio was estimated using a Cox proportional hazards model.
PREVAIL (Enzalutamide)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 clinical trial.
-
Patient Population: Chemotherapy-naive men with metastatic castration-resistant prostate cancer.
-
Treatment Arms:
-
Experimental Arm: Enzalutamide (160 mg) once daily.
-
Control Arm: Placebo once daily.
-
-
Primary Endpoints: Radiographic Progression-Free Survival (rPFS) and Overall Survival (OS).
-
Statistical Analysis: The primary analysis was a log-rank test stratified by baseline characteristics to compare the time-to-event endpoints. The hazard ratios and confidence intervals were calculated using a stratified Cox proportional hazards model.
Mandatory Visualizations
Signaling Pathway of Abiraterone Acetate
Caption: Mechanism of action of Abiraterone Acetate targeting CYP17A1.
Experimental Workflow for a Phase 3 Clinical Trial
Caption: Generalized workflow for a Phase 3 clinical trial.
Logical Relationship of Study Endpoints
Caption: Logical flow of treatment impact on study endpoints.
Safety Operating Guide
A Guide to the Safe Disposal of Aclantate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Aclantate, a non-steroidal anti-inflammatory drug (NSAID). Due to the lack of specific disposal information for this compound, the following procedures are based on best practices for the disposal of chlorinated organic compounds and unused pharmaceuticals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the chemical should be treated as hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is a chlorinated organic compound and should be disposed of accordingly.
Key Segregation Principles:
-
Do not mix this compound waste with non-hazardous waste.
-
Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.
-
Keep solid and liquid waste in separate, clearly labeled containers.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Leak-proof, sealable plastic container | "Hazardous Waste," "this compound, Solid," and hazard pictograms |
| Liquid this compound Waste | Chemical-resistant, sealed container | "Hazardous Waste," "this compound, Liquid," and hazard pictograms |
| Contaminated Materials | Lined, sealable container | "Hazardous Waste," "this compound Contaminated Debris" |
Step-by-Step Disposal Protocol
The following protocol outlines the disposal procedure for this compound waste.
1. Waste Collection:
- Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Aqueous solutions containing this compound should not be disposed of down the drain.
- Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container labeled as hazardous waste.
2. Container Management:
- Ensure all waste containers are in good condition, compatible with the waste, and securely sealed to prevent leaks or spills.
- Label each container with a hazardous waste tag that includes the chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
- Store waste containers in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.
3. Disposal:
- This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to incinerate or treat the waste in-house unless your facility is specifically permitted to do so.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with an accurate inventory of the waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Chemical Handling
While not a biological signaling pathway, the following diagram illustrates the decision-making process for safe chemical handling and disposal.
Caption: Decision pathway for safe chemical handling and disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Operational Guide for Handling Sodium Acetate (Aclantate)
Note on Chemical Identity: The term "Aclantate" does not correspond to a standard chemical identifier. Based on safety data sheet information, it is highly probable that this is a typographical error for Sodium Acetate. This guide pertains to the safe handling of Sodium Acetate.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Sodium Acetate.
Personal Protective Equipment (PPE)
When handling Sodium Acetate, particularly in its powder form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Wear chemical safety goggles or glasses with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
For operations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1] For larger quantities or in case of a significant spill, more extensive protective clothing may be necessary.
Respiratory Protection:
-
In well-ventilated areas, respiratory protection is not typically required.
-
If dust is generated and ventilation is inadequate, a NIOSH or European Standard EN 149 approved P1 filter respirator for inert particles should be used.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for Sodium Acetate.
| Parameter | Value | Reference |
| Toxicological Data | ||
| Oral LD50 (Rat) | 3530 mg/kg | [3] |
| Skin LD50 (Rabbit) | >10,000 mg/kg | [3] |
| Inhalation LC50 (Rat) | >30,000 mg/kg | [3] |
| Occupational Exposure Limits | ||
| OSHA PEL | Not established | [1][4] |
| ACGIH TLV | Not established | [2][4] |
| NIOSH REL | Not established | [2] |
| Physical & Chemical Properties | ||
| Autoignition Temperature | 607 °C (1,124.6 °F) | [1] |
| Flash Point | > 250 °C | [3] |
| log KOW (n-octanol/water) | -4.22 | [5] |
Experimental and Operational Protocols
Pre-Handling and Storage
-
Engineering Controls: Work in a well-ventilated area.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Keep away from incompatible materials such as strong acids and oxidizing agents.[5]
Handling Procedures
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[3]
-
Minimizing Dust: Handle the solid form gently to minimize dust generation.[1] If appropriate, moisten the substance first to prevent dusting during cleanup.[2]
-
Spill Response:
Disposal Plan
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Contact a licensed professional waste disposal service.[4]
-
Contaminated Packaging: Dispose of empty containers as unused product.[4] Do not reuse empty containers.[3]
Visualized Workflow
The following diagram illustrates the key logistical and safety decision points in the handling of Sodium Acetate.
Caption: Workflow for Handling Sodium Acetate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
